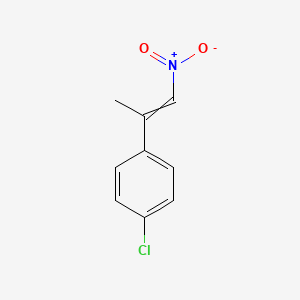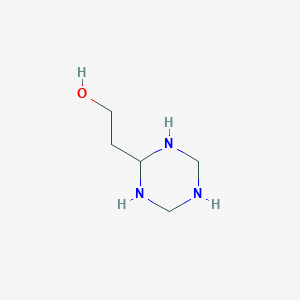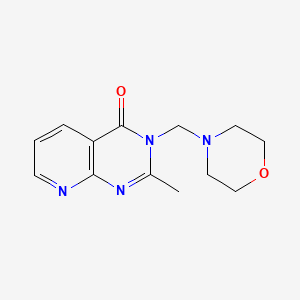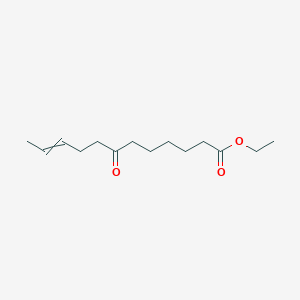![molecular formula C7H16ClN3O B14330060 N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea CAS No. 105996-24-5](/img/structure/B14330060.png)
N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea typically involves the reaction of 2-chloroethylamine with N,N-dimethylaminoethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-hydroxyethyl)-N’-[2-(dimethylamino)ethyl]urea, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The dimethylaminoethyl group may enhance the compound’s solubility and facilitate its interaction with cellular components.
類似化合物との比較
Similar Compounds
N-(2-Chloroethyl)-N’-[2-(methylamino)ethyl]urea: Similar structure but with a methylamino group instead of a dimethylamino group.
N-(2-Bromoethyl)-N’-[2-(dimethylamino)ethyl]urea: Similar structure but with a bromoethyl group instead of a chloroethyl group.
N-(2-Chloroethyl)-N’-[2-(dimethylamino)propyl]urea: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
105996-24-5 |
|---|---|
分子式 |
C7H16ClN3O |
分子量 |
193.67 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[2-(dimethylamino)ethyl]urea |
InChI |
InChI=1S/C7H16ClN3O/c1-11(2)6-5-10-7(12)9-4-3-8/h3-6H2,1-2H3,(H2,9,10,12) |
InChIキー |
UGOXHOIYOAWVJI-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B14329977.png)


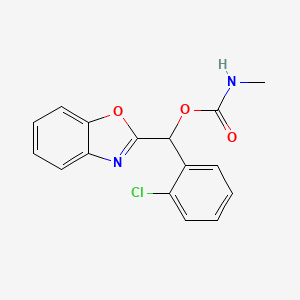
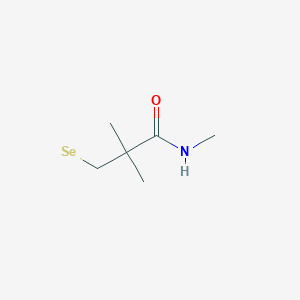


![4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B14330012.png)

